molecular formula C8H11BF4N2 B8219244 1-Allyl-3-vinylimidazolium tetrafluoroborate

1-Allyl-3-vinylimidazolium tetrafluoroborate

Cat. No.: B8219244
M. Wt: 221.99 g/mol
InChI Key: DTVAFBUNEWEZLN-UHFFFAOYSA-N
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Preparation Methods

1-Allyl-3-vinylimidazolium tetrafluoroborate can be synthesized through a multi-step process involving the alkylation of imidazole. The synthetic route typically involves the following steps :

    Alkylation of Imidazole: Imidazole is first alkylated with allyl bromide to form 1-allylimidazole.

    Vinylation: The 1-allylimidazole is then reacted with vinyl bromide to introduce the vinyl group, resulting in 1-allyl-3-vinylimidazole.

    Anion Exchange: Finally, the 1-allyl-3-vinylimidazole is treated with tetrafluoroboric acid to exchange the bromide anion with tetrafluoroborate, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

1-Allyl-3-vinylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-allyl-3-vinylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium ring can interact with various molecular targets through hydrogen bonding and π-π interactions, facilitating catalytic processes. The tetrafluoroborate anion also plays a role in stabilizing charged intermediates and enhancing the overall reactivity of the compound .

Comparison with Similar Compounds

1-Allyl-3-vinylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:

The uniqueness of this compound lies in its combination of allyl and vinyl groups, which provide additional reactivity and versatility in various chemical processes .

Properties

IUPAC Name

1-ethenyl-3-prop-2-enylimidazol-3-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2.BF4/c1-3-5-10-7-6-9(4-2)8-10;2-1(3,4)5/h3-4,6-8H,1-2,5H2;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVAFBUNEWEZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=CC[N+]1=CN(C=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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